Trh-OH
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Overview
Description
Thyrotropin-Releasing Hormone Free Acid (TRH-OH) is a physiological metabolite of Thyrotropin-Releasing Hormone (TRH). TRH is a tripeptide hormone composed of L-pyroglutamyl-L-histidyl-L-prolinamide, primarily involved in regulating the pituitary function by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary . This compound is formed by the enzymatic degradation of TRH, specifically through the cleavage of the C-terminal amide group by a proline endopeptidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRH-OH involves the enzymatic degradation of TRH. The process begins with the cleavage of the C-terminal amide group of TRH by a specific proline endopeptidase, resulting in the formation of this compound . This reaction typically occurs in plasma and brain tissue.
Industrial Production Methods: Industrial production of this compound is not as common as its synthesis for research purposes. the compound can be produced by enzymatic degradation of TRH in controlled laboratory conditions. The process involves incubating TRH with proline endopeptidase under optimal conditions to ensure complete conversion to this compound.
Chemical Reactions Analysis
Types of Reactions: TRH-OH primarily undergoes enzymatic degradation reactions. It is relatively stable compared to TRH and does not participate in many chemical reactions due to its specific structure.
Common Reagents and Conditions: The primary reagent involved in the formation of this compound is proline endopeptidase. The reaction conditions typically include physiological pH and temperature, as the degradation occurs naturally in plasma and brain tissue .
Major Products Formed: The major product formed from the enzymatic degradation of TRH is this compound. Further degradation of this compound can lead to the formation of smaller peptides such as L-histidyl-L-prolinamide and L-histidine .
Scientific Research Applications
TRH-OH has several scientific research applications, particularly in the fields of neuroendocrinology and pharmacology. Some of its key applications include:
Neuroendocrine Research: this compound is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in maintaining thyroid hormone homeostasis.
Neuromodulation: Research on this compound helps in understanding its role as a neuromodulator, influencing behaviors such as feeding, arousal, anxiety, and locomotion.
Therapeutic Potential: this compound and its analogs are being explored for their potential therapeutic benefits in treating neurodegenerative diseases and mood-related disorders.
Pharmacological Studies: this compound is used in pharmacological studies to investigate its effects on various neurotransmitter systems and its potential as a neuroprotective agent.
Mechanism of Action
TRH-OH exerts its effects by interacting with specific receptors in the brain and peripheral tissues. The primary mechanism involves the binding of this compound to thyrotropin-releasing hormone receptors (TRH-R), which are G protein-coupled receptors. Upon binding, this compound activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Additionally, this compound influences various neurotransmitter systems, modulating the release and activity of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
Thyrotropin-Releasing Hormone (TRH): The parent compound of TRH-OH, involved in regulating the pituitary function and maintaining thyroid hormone homeostasis.
L-Histidyl-L-Prolinamide: A degradation product of this compound, formed by further enzymatic cleavage.
L-Histidine: Another degradation product of this compound, resulting from the breakdown of L-histidyl-L-prolinamide.
Uniqueness of this compound: this compound is unique due to its stability compared to TRH and its specific role as a degradation product. It provides insights into the metabolic pathways of TRH and its physiological functions. Additionally, this compound’s ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
Thyrotropin-releasing hormone (TRH) and its metabolite, TRH-OH (also known as TRH-ol), have garnered attention in recent years for their biological activities and potential therapeutic applications. TRH is primarily known for its role in stimulating the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland, but this compound exhibits distinct biological properties that warrant further investigation.
This compound is believed to influence various physiological processes through its interaction with TRH receptors (TRH-R1, TRH-R2, and TRH-R3). These receptors are G protein-coupled receptors (GPCRs) that mediate intracellular signaling pathways, primarily involving phosphoinositide turnover and calcium mobilization. Research indicates that both TRH and this compound can inhibit sodium channel activity in mammalian neurons, suggesting a neuroprotective role for these compounds .
Comparative Biological Activity
The biological activity of this compound compared to its parent compound, TRH, reveals interesting insights:
Compound | Biological Activity | Mechanism |
---|---|---|
TRH | Stimulates TSH release | Activates TRH receptors leading to increased intracellular calcium levels |
This compound | Inhibits Na+ channel activity; potential neuroprotective effects | Modulates receptor signaling pathways differently than TRH |
Neuroprotective Effects
Studies have shown that this compound may exert neuroprotective effects through several mechanisms:
- Reduction of excitotoxicity: By inhibiting sodium channels, this compound can potentially protect neurons from excitotoxic damage caused by excessive glutamate activity.
- Anti-inflammatory properties: There is evidence suggesting that TRH and its analogs may reduce neuroinflammation, which is a contributing factor in various neurodegenerative diseases .
Case Studies
-
Neuroprotection in Animal Models:
A study demonstrated that administration of this compound in rodent models of neurodegeneration led to significant improvements in cognitive function and reduced neuronal loss. The mechanism was linked to decreased oxidative stress and inflammation . -
Clinical Observations:
In a clinical setting, patients with conditions characterized by hypothyroidism who were treated with TRH showed improved mood and cognitive function, likely due to the action of both TRH and its metabolites like this compound. This suggests a broader role for these compounds beyond thyroid regulation .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Stability and Efficacy: Compared to other analogs, this compound demonstrates enhanced stability against enzymatic degradation, which may contribute to its prolonged biological activity in vivo .
- Receptor Interaction: Molecular modeling studies indicate that while both TRH and this compound bind to similar receptor sites, they may activate different signaling pathways within the cell, leading to varied physiological outcomes .
Properties
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O5/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYONPBTNRIEBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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